molecular formula C14H12F3N5O B10997975 N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B10997975
M. Wt: 323.27 g/mol
InChI Key: WXTNGXYKPMMDFV-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine derivative characterized by a trifluoromethyl group at position 3 and a 2-methoxybenzylamine substituent at position 4. The 2-methoxybenzyl group introduces ortho-substitution, which may enhance steric and electronic interactions in biological systems. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability . This compound is of interest in drug discovery, particularly in oncology, as analogs of this scaffold have shown activity as bromodomain inhibitors (e.g., BRD4) and in disrupting protein-protein interactions .

Properties

Molecular Formula

C14H12F3N5O

Molecular Weight

323.27 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H12F3N5O/c1-23-10-5-3-2-4-9(10)8-18-11-6-7-12-19-20-13(14(15,16)17)22(12)21-11/h2-7H,8H2,1H3,(H,18,21)

InChI Key

WXTNGXYKPMMDFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via nucleophilic substitution reactions using methoxybenzyl halides or through reductive amination of the corresponding aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the trifluoromethyl group may enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their physicochemical properties:

Compound Name / ID Substituent at Position 6 Molecular Formula Molecular Weight Key Features
Target Compound 2-Methoxybenzyl C₁₆H₁₄F₃N₅O 361.31 Ortho-methoxy group enhances solubility and steric selectivity .
Compound 6 (STK651245) 2-(1H-Indol-3-yl)ethyl C₁₆H₁₃F₃N₆ 370.32 Indole group increases hydrophobicity; potential π-π stacking interactions.
Compound VX2 Cyclohexyl C₁₈H₁₈F₃N₅ 385.36 Cyclohexyl improves lipophilicity (logP >3) but may reduce solubility.
Compound 18 4-Methoxybenzyl C₁₄H₁₄N₆O 282.30 Para-methoxy reduces steric hindrance compared to ortho-substitution.
N-(3-Phenylpropyl) analog 3-Phenylpropyl C₁₅H₁₄F₃N₅ 321.31 Bulky phenylpropyl group may hinder binding in narrow pockets.

Key Observations :

  • The 2-methoxybenzyl group in the target compound balances solubility (due to methoxy polarity) and target engagement (steric fit in hydrophobic pockets).
  • Indole-containing analogs (e.g., Compound 6) exhibit higher molecular weights and logP values, favoring membrane permeability but risking off-target interactions .
  • Cyclohexyl substituents (VX2) prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
BRD4 Bromodomain Inhibition ():
  • Compound 6 (STK651245) demonstrated sub-micromolar IC₅₀ values in BRD4 inhibition assays, attributed to the indole group’s hydrophobic interactions with the ZA channel .
  • VX2 (N-cyclohexyl analog) showed moderate binding affinity in docking studies with PIM1 kinase (PDB: 3BGQ), forming hydrogen bonds with GLU171 .
  • The target compound’s 2-methoxybenzyl group is predicted to occupy a hydrophobic subpocket in bromodomains, while the trifluoromethyl group stabilizes interactions via van der Waals forces .
Antimicrobial Activity ():
  • Analogs with 6-methyltriazolo[4,3-b]pyridazine cores (e.g., Compound 11 derivatives) exhibited moderate antimicrobial activity, suggesting the trifluoromethyl group may enhance selectivity for eukaryotic targets over prokaryotic ones .

Pharmacokinetic and Toxicity Considerations

  • Solubility : The 2-methoxybenzyl group’s polarity may improve aqueous solubility compared to cyclohexyl or indole-containing analogs.
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, a feature shared across all analogs .
  • PAINs Liabilities : Sulfonamide and triazolopyridazine derivatives () were screened for pan-assay interference compounds (PAINs), with most showing acceptable profiles .

Biological Activity

N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₂F₃N₅O and a molecular weight of 323.27 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it suitable for drug development . The presence of the triazole and pyridazine rings contributes to its biological activity by enabling specific interactions with biological targets.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of bromodomain proteins. These proteins play a critical role in regulating gene expression and are implicated in various diseases such as cancer .

Bromodomain Inhibition

In vitro studies have demonstrated that derivatives of this compound can inhibit specific bromodomains with micromolar IC₅₀ values. This suggests potential therapeutic applications in oncology and inflammatory diseases. The mechanism involves binding to the active sites of bromodomain proteins, thereby modulating their function .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the compound's anticancer and antimicrobial activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines where it exhibited significant cytotoxic effects. The specific IC₅₀ values reported range from 1.95 to 4.24 μM for different derivatives .
  • Antimicrobial Activity : Preliminary studies also indicate antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be further explored for its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Inhibition of Cancer Cell Lines : A study evaluated the compound's effects on breast cancer cell lines (MCF-7) and reported a significant reduction in cell viability at concentrations above 5 μM.
  • Bromodomain Targeting : Another investigation focused on its ability to inhibit BRD4, a member of the bromodomain family associated with oncogenesis. The compound demonstrated effective binding in molecular docking studies, supporting its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity and stability
Methoxybenzyl SubstituentEnhances binding affinity
Heterocyclic RingsFacilitates interaction with targets

The combination of these features contributes to the compound's unique pharmacological profile compared to other similar compounds .

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